4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is an organic compound that features a complex structure with multiple functional groups, including a chlorophenyl group, a methylsulfanyl group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, which can be synthesized via bromination of thiophene-2-carboxylic acid.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative.
Attachment of the Chlorophenyl Group: This step can be achieved via a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the thiophene intermediate.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, using a suitable thiol reagent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present or reduce the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might inhibit a key enzyme in an inflammatory pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the methylsulfanyl group, which may alter its biological activity and electronic properties.
4-(4-bromophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Substitution of chlorine with bromine can affect its reactivity and interaction with biological targets.
Uniqueness
The presence of both the chlorophenyl and methylsulfanyl groups in 4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide provides a unique combination of electronic and steric properties, making it distinct from similar compounds. This uniqueness can translate into specific biological activities and applications in materials science.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPSFLSRYYNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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